Cas no 68210-25-3 (2-propan-2-yl-1H-pyrimidin-6-one)

2-Propan-2-yl-1H-pyrimidin-6-one is a pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a substituted pyrimidinone core, offering versatility for further functionalization. The compound's stability and moderate reactivity make it suitable for use as an intermediate in synthetic chemistry, particularly in the development of heterocyclic compounds. The isopropyl group enhances lipophilicity, which may improve bioavailability in drug design. This compound is of interest in medicinal chemistry for its potential as a scaffold in kinase inhibitors or other biologically active molecules. Its purity and well-defined molecular structure ensure reproducibility in research applications. Proper handling and storage under inert conditions are recommended to maintain stability.
2-propan-2-yl-1H-pyrimidin-6-one structure
68210-25-3 structure
Product Name:2-propan-2-yl-1H-pyrimidin-6-one
CAS No:68210-25-3
MF:C7H10N2O
MW:138.167101383209
MDL:MFCD03453289
CID:1020896
PubChem ID:12440895
Update Time:2025-11-06

2-propan-2-yl-1H-pyrimidin-6-one Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Pyrimidinone, 2-(1-methylethyl)- (9CI)
    • 2-isopropylpyrimidin-4-ol
    • 68210-25-3
    • MFCD11046847
    • SY123612
    • 2-(propan-2-yl)pyrimidin-4-ol
    • AKOS009845791
    • AKOS015946959
    • CS-0035880
    • SB56006
    • W12564
    • SCHEMBL2625456
    • GS2522
    • 2-(propan-2-yl)-3,4-dihydropyrimidin-4-one
    • Z1259335793
    • 2-propan-2-yl-1H-pyrimidin-6-one
    • SCHEMBL11929996
    • EN300-70079
    • MFCD12107644
    • AS-66308
    • DB-087719
    • MDL: MFCD03453289
    • Inchi: 1S/C7H10N2O/c1-5(2)7-8-4-3-6(10)9-7/h3-5H,1-2H3,(H,8,9,10)
    • InChI Key: JJFMDOVUGJNEAD-UHFFFAOYSA-N
    • SMILES: O=C1C=CN=C(C(C)C)N1

Computed Properties

  • Exact Mass: 138.079312947g/mol
  • Monoisotopic Mass: 138.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 41.5Ų

2-propan-2-yl-1H-pyrimidin-6-one Pricemore >>

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2-propan-2-yl-1H-pyrimidin-6-one Suppliers

Amadis Chemical Company Limited
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(CAS:68210-25-3)2-propan-2-yl-1H-pyrimidin-6-one
Order Number:A1171460
Stock Status:in Stock
Quantity:10g/5g/1g/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:20
Price ($):1921.0/1047.0/349.0/172.0
Email:sales@amadischem.com

Additional information on 2-propan-2-yl-1H-pyrimidin-6-one

Comprehensive Analysis of 2-propan-2-yl-1H-pyrimidin-6-one (CAS No. 68210-25-3): Properties, Applications, and Industry Trends

2-propan-2-yl-1H-pyrimidin-6-one (CAS No. 68210-25-3) is a specialized organic compound belonging to the pyrimidinone family, a class of heterocyclic compounds with significant relevance in pharmaceutical and agrochemical research. Its molecular structure features a pyrimidine core substituted with an isopropyl group, contributing to its unique physicochemical properties. This compound has garnered attention in recent years due to its potential as a building block for drug discovery and material science applications.

The growing interest in heterocyclic compounds like 2-propan-2-yl-1H-pyrimidin-6-one aligns with current industry trends favoring sustainable chemistry and green synthesis methods. Researchers are particularly focused on optimizing its production through catalyst-free reactions and microwave-assisted synthesis, addressing common search queries about eco-friendly chemical processes. Analytical techniques such as HPLC purification and NMR characterization are routinely employed to ensure high purity (>98%), meeting the stringent requirements of pharmaceutical intermediates.

In the context of drug development, 68210-25-3 serves as a versatile scaffold for designing kinase inhibitors and antiviral agents, topics frequently searched in connection with COVID-19 research and cancer therapeutics. Its hydrogen bonding capacity and planar aromatic system enable specific molecular interactions, making it valuable for structure-activity relationship (SAR) studies. Recent patent analyses reveal increasing applications in neurological disorder treatments, particularly for neurodegenerative diseases – a hot topic in medical chemistry forums.

The compound's stability under various pH conditions and thermal properties (decomposition point >200°C) make it suitable for formulation development, another frequently searched term in pharmaceutical circles. Quality control protocols typically involve LC-MS analysis and residual solvent testing to meet ICH guidelines. Interestingly, computational chemistry studies utilizing molecular docking software have predicted promising binding affinities for several biological targets, generating substantial discussion in cheminformatics communities.

From an industrial perspective, 2-propan-2-yl-1H-pyrimidin-6-one production follows GMP standards with strict control of genotoxic impurities – a critical concern for regulatory compliance. The compound's logP value (approximately 1.2) suggests favorable bioavailability characteristics, explaining its popularity in medicinal chemistry projects. Recent advancements in continuous flow chemistry have improved its synthetic accessibility, addressing common manufacturer queries about process intensification techniques.

Emerging applications in material science exploit the compound's photophysical properties for developing organic semiconductors and luminescent materials. This interdisciplinary potential makes 68210-25-3 a subject of interest in high-impact factor journals, particularly those covering convergence technologies. Safety assessments confirm its stability under standard storage conditions (recommended 2-8°C in amber glass), with comprehensive SDS documentation available for industrial users.

The global market for pyrimidine derivatives like 2-propan-2-yl-1H-pyrimidin-6-one is projected to grow at 6.2% CAGR through 2030, driven by demand for targeted therapies and personalized medicine approaches. Analytical method development for this compound frequently involves UPLC-MS/MS systems, reflecting industry shifts toward high-throughput screening technologies. Its compatibility with green solvents such as cyclopentyl methyl ether (CPME) further enhances its sustainability profile – a key consideration for modern chemical enterprises.

Ongoing research explores novel crystal polymorphs of 2-propan-2-yl-1H-pyrimidin-6-one to optimize pharmacokinetic performance, addressing frequent queries about drug formulation challenges. The compound's metabolic stability in liver microsome assays has shown promising results, stimulating investigations into prodrug derivatives. These developments position CAS 68210-25-3 as a compound of continuing significance in cutting-edge research across multiple scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:68210-25-3)2-propan-2-yl-1H-pyrimidin-6-one
A1171460
Purity:99%/99%/99%/99%
Quantity:10g/5g/1g/250mg
Price ($):1921.0/1047.0/349.0/172.0
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